N-Pyridin-4-yl-succinamic acid is an organic compound with the molecular formula . It features a pyridine ring attached to a succinamic acid moiety, making it significant in various fields of scientific research, including chemistry, biology, and materials science. The compound is recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of histone deacetylases, which are enzymes that play crucial roles in gene expression regulation .
The compound is classified as an organic acid and is categorized under succinamic acids due to its structural characteristics. It is typically synthesized through chemical reactions involving pyridine derivatives and succinic anhydride. N-Pyridin-4-yl-succinamic acid can be sourced from chemical suppliers and is utilized in academic and industrial research settings .
N-Pyridin-4-yl-succinamic acid can be synthesized via an amidation reaction between pyridine-4-amine and succinic anhydride. The process involves the following steps:
While specific industrial methods for large-scale production of N-Pyridin-4-yl-succinamic acid are not extensively documented, general practices include using automated reactors and continuous flow systems to optimize yield and purity during the amidation process.
The molecular structure of N-Pyridin-4-yl-succinamic acid consists of a pyridine ring bonded to a succinamic acid group. The key structural features include:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography, which reveals details about bond lengths, angles, and spatial arrangement of atoms .
N-Pyridin-4-yl-succinamic acid participates in several chemical reactions, including:
The mechanism of action for N-Pyridin-4-yl-succinamic acid primarily involves its interaction with histone deacetylases. By binding to the active site of these enzymes, the compound inhibits their function, leading to alterations in gene expression patterns. This inhibition can have significant biological effects, potentially influencing cellular processes related to growth, differentiation, and apoptosis .
Relevant analyses such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are often employed to characterize these properties further .
N-Pyridin-4-yl-succinamic acid has diverse applications across several scientific domains:
The core synthesis of N-Pyridin-4-yl-succinamic acid (CAS 62134-51-4 or 25604-13-1) typically involves direct amidation between succinic anhydride and 4-aminopyridine. This reaction proceeds under mild conditions in aprotic solvents like tetrahydrofuran or acetonitrile, yielding the target compound with molecular formula C₉H₁₀N₂O₃ and molecular weight 194.19 g/mol [1] [2]. The crystalline product exhibits high purity (>93%) when isolated via acid precipitation and recrystallization, with the reaction efficiency monitored through the characteristic carbonyl stretching vibrations in IR spectroscopy (amide C=O: 1630-1650 cm⁻¹; acid C=O: 1700-1725 cm⁻¹) [4].
Alternative routes employ protected succinate derivatives to prevent self-condensation, particularly when modifying the linker region. For instance, tert-butyl dimethylsilyl-protected succinic half-esters undergo coupling with 4-aminopyridine via carbodiimide-mediated reactions (DCC/DMAP), followed by deprotection under acidic conditions [6]. This approach proves valuable when introducing functionalized spacers or preparing prodrug esters, as the protecting groups prevent unwanted side reactions during amide bond formation. Post-amidation cyclization strategies enable access to fused heterocyclic systems, where the carboxylic acid moiety can undergo intramolecular condensation to form succinimide derivatives – scaffolds with demonstrated biological relevance [4] [6].
Structural diversification primarily targets the succinamic acid linker to modulate physicochemical properties and bioactivity. Key modifications include:
These modifications are achieved through tailored synthetic sequences. For example, thioether-linked analogs employ mercaptosuccinic acid as a precursor, enabling coordination polymer formation with transition metals (Ni(II), Co(II)) – an approach relevant to materials science applications [7]. Alternatively, hydroxylamine condensation yields N-hydroxysuccinamide derivatives like N1-hydroxy-N4-(pyridin-4-yl)succinamide, which demonstrate enhanced biological activity as histone deacetylase inhibitors [5]. Computational modeling confirms that linker elongation or heteroatom introduction modulates the molecule's dipole moment and octanol-water partition coefficient (LogP), directly influencing solubility and intermolecular interactions [3] [4].
Table 1: Physicochemical Properties of N-Pyridin-4-yl-succinamic Acid and Key Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted LogP | pKa (Carboxylic Acid) |
---|---|---|---|---|
N-Pyridin-4-yl-succinamic acid | C₉H₁₀N₂O₃ | 194.19 | -0.45 | 4.32 |
N1-Hydroxy-N4-(pyridin-4-yl)succinamide | C₉H₁₁N₃O₃ | 209.21 | -0.82 | 8.91 (hydroxamate) |
5-(Pyridin-4-ylamino)-5-oxopentanoic acid | C₁₀H₁₂N₂O₃ | 208.22 | -0.29 | 4.45 |
Methyl ester prodrug | C₁₀H₁₂N₂O₃ | 208.22 | 0.17 | N/A |
Systematic SAR studies reveal that the pyridinyl-succinamic acid scaffold contains three critical pharmacophoric elements: (1) the pyridine nitrogen acting as a hydrogen bond acceptor, (2) the amide carbonyl and NH as complementary hydrogen bonding sites, and (3) the terminal carboxylic acid enabling ionic interactions or metal coordination [3] [4]. Substituents at the pyridine 3-position profoundly influence target affinity without altering the core geometry. Small electron-withdrawing groups (e.g., fluoro, chloro) enhance cellular potency in anticancer assays by increasing the pyridine ring's π-deficiency, strengthening cation-π interactions with lysine residues in enzyme binding pockets. Conversely, bulky 3,5-disubstitution diminishes activity due to steric occlusion of the critical pyridine nitrogen [4].
The amide linker's hydrogen-bonding capacity proves indispensable for biological activity. N-Methylation of the amide nitrogen disrupts key hydrogen-bond donation, resulting in >10-fold loss of HDAC inhibitory activity. Similarly, esterification or amidation of the carboxylic acid ablates ionic interactions with basic amino acid residues, though prodrug strategies exploit this for enhanced cellular uptake [4] [5]. Molecular dynamics simulations demonstrate that the optimal distance between the pyridine nitrogen and carboxylic acid oxygen (5.2–5.8 Å) facilitates simultaneous engagement with complementary residues in HDAC catalytic pockets [5].
Table 2: Hydrogen Bonding Capacity in N-Pyridin-4-yl-succinamic Acid Derivatives
Molecular Fragment | Hydrogen Bond Donor/Acceptor | Interaction Energy (kJ/mol) | Biological Role |
---|---|---|---|
Pyridine Nitrogen | Acceptor | -25.1 | Targets catalytic zinc in HDACs |
Amide NH | Donor | -21.3 | Stabilizes enzyme backbone carbonyls |
Amide C=O | Acceptor | -18.7 | Binds to serine/threonine residues |
Carboxylic Acid OH | Donor/Acceptor | -30.5 (donor), -25.2 (acceptor) | Ionic interactions with arginine/lysine |
The methylene spacer length between amide and carboxylic acid functions as a critical determinant of target selectivity. Extension from the natural succinamate (two methylenes) to glutaramate analogs (three methylenes) enhances HDAC6 inhibition over HDAC1 (selectivity index: 8.7-fold) due to deeper access into the HDAC6 tunnel [5]. Conversely, rigid spacers like trans-cyclobutane-1,3-dicarboxamide enforce conformational restraint, improving selectivity for tyrosine kinases over serine/threonine kinases [4] [6].
The spacer's electronic properties also modulate bioactivity. Introduction of α,β-unsaturation (fumarate analogs) enables Michael addition reactivity with cysteine thiols, conferring irreversible inhibition of cysteine-dependent enzymes. This approach demonstrates significant potency enhancement (IC₅₀ values decreasing from μM to nM range) against targets like EGFR kinase [6]. Additionally, benzyl substitution at the α-methylene position yields chiral analogs with stereospecific activity; the (R)-enantiomer of α-methylsuccinamic acid derivatives shows 50-fold higher HDAC affinity than the (S)-counterpart due to preferential hydrophobic pocket fitting [5]. These structural refinements underscore the delicate balance between spacer flexibility, electronic properties, and steric constraints in achieving target-selective pharmacophores.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: